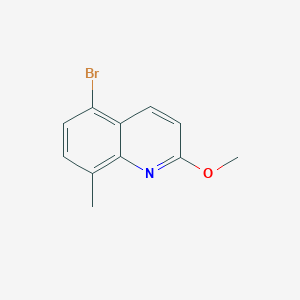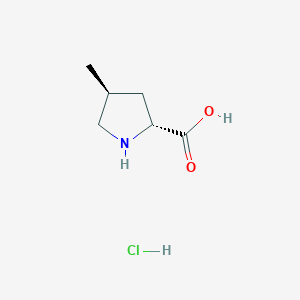
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl typically involves the use of chiral starting materials and stereoselective reactions. One common method is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. The reaction conditions often include the use of specific catalysts and reagents to control the stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like molecularly imprinted polymer micro-solid phase extraction can be employed for selective enantioselective determination .
化学反応の分析
Types of Reactions
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins .
類似化合物との比較
Similar Compounds
- (2S,4R)-4-methylpyrrolidine-2-carboxylic acid HCl
- (2R,4R)-4-hydroxyproline
- (2S,4S)-4-hydroxyproline
Uniqueness
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid HCl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it valuable in various applications .
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
InChIキー |
VLDINRBTKBFNDD-UYXJWNHNSA-N |
異性体SMILES |
C[C@H]1C[C@@H](NC1)C(=O)O.Cl |
正規SMILES |
CC1CC(NC1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


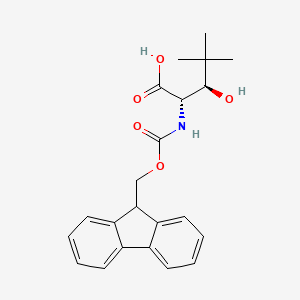
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
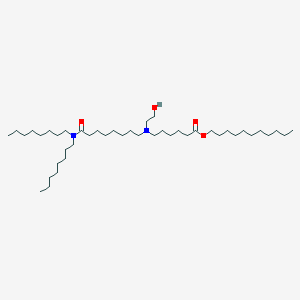
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
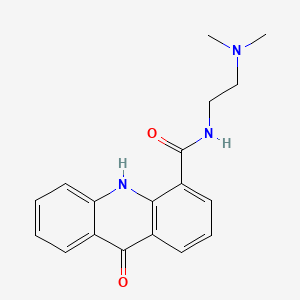
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
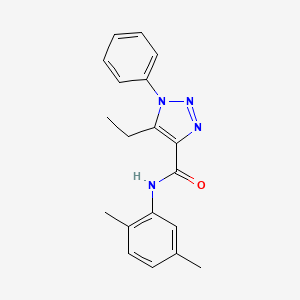
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
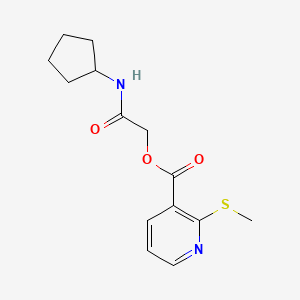
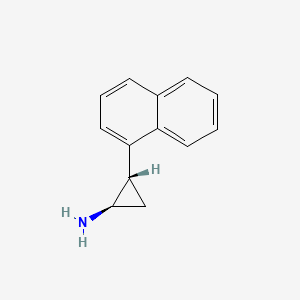
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
